molecular formula C20H21N3O4S B2979167 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921880-75-3

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2979167
CAS RN: 921880-75-3
M. Wt: 399.47
InChI Key: AHAQVIXTILDSLK-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonamide group, which is a common motif in pharmaceutical drugs . The ethoxyphenyl group attached to the pyridazine ring suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, an ethoxyphenyl group, and a benzenesulfonamide group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridazine ring, for example, might undergo reactions with electrophiles or nucleophiles. The benzenesulfonamide group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .

Scientific Research Applications

Antimicrobial Activity

A study by Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluating them for antimicrobial activity against various bacteria and fungi. These compounds, closely related in structure due to the presence of a sulfonamide group, demonstrate the potential of such molecules in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anti-Inflammatory and Anticancer Properties

Küçükgüzel et al. (2013) explored the synthesis and characterization of celecoxib derivatives as possible agents with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research illustrates the multifunctional potential of sulfonamide derivatives in treating various diseases and conditions, underscoring the versatility of sulfonamide compounds in drug development (Küçükgüzel et al., 2013).

Endothelin Receptor Antagonism

The research on TA-0201 by Ohashi, Nakamura, and Yoshikawa (1999) highlights the compound's role as a novel orally active non-peptide antagonist for endothelin (ET) receptors. This study provides insights into the therapeutic potential of sulfonamide derivatives in cardiovascular diseases, emphasizing their significance in developing treatments for conditions mediated by ET receptors (Ohashi, Nakamura, & Yoshikawa, 1999).

Antiproliferative Activity

Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives and evaluated their antiproliferative activity against a panel of tumor cell lines. This study showcases the potential of sulfonamide compounds in the development of new anticancer agents, highlighting their ability to inhibit the proliferation of various cancer cell types (Motavallizadeh et al., 2014).

Enzyme Inhibition

Gul et al. (2016) investigated the synthesis and bioactivity studies on new benzenesulfonamides, focusing on their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Their work emphasizes the role of sulfonamide derivatives in enzyme inhibition, offering a pathway to novel treatments for diseases where enzyme activity is a key factor (Gul et al., 2016).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. For example, many drugs that contain a benzenesulfonamide group act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-2-27-17-10-8-16(9-11-17)19-12-13-20(24)23(22-19)15-14-21-28(25,26)18-6-4-3-5-7-18/h3-13,21H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAQVIXTILDSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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